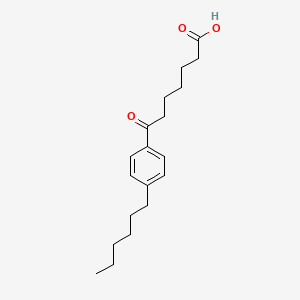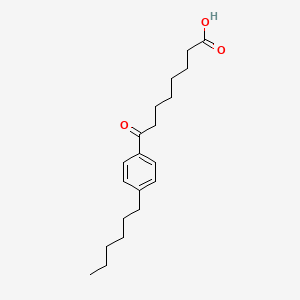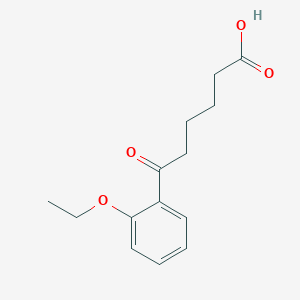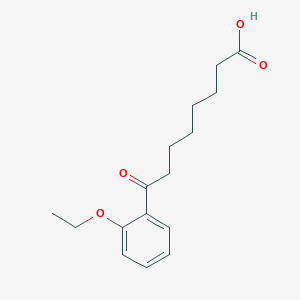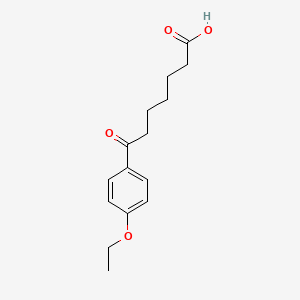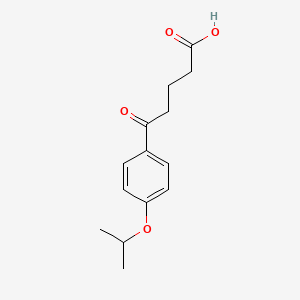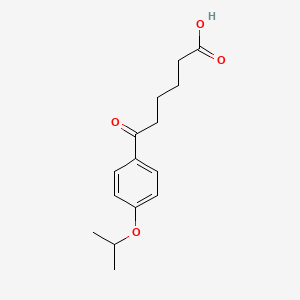![molecular formula C14H19NO3 B1325813 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951893-04-2](/img/structure/B1325813.png)
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a dimethylamino group attached to a phenyl ring, which is further attached to a 3-methyl-5-oxovaleric acid group .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the dimethylamino group can participate in various reactions involving nitrogen.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(Dimethylamino)phenylboronic acid has a molecular weight of 165.00 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid and its derivatives have been utilized in various chemical synthesis and reaction studies. For example, the base-catalyzed cyclization of certain esters leads to the formation of 4-aminomethyl-2-buten-4-olides and related compounds, highlighting the role of the dimethylamino group in isomerization and cyclization reactions (Kukharev, Tishchenko, & Tyvorskii, 1987). Similarly, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline demonstrates the compound's involvement in complex organic synthesis processes, including the transformation of stable benzoins and the preparation of enantiomerically pure compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985).
Sensing and Capture Applications
In the field of sensing, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been explored for their selective and sensitive fluorescence quenching properties, particularly in the detection of picric acid. Such compounds demonstrate high selectivity due to multiple hydrogen bonds, π–π interactions, and electrostatic interactions, underlining their potential as fluorescent chemo-sensors (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Polymer and Material Science
The compound and its related derivatives find applications in polymer and material science, where they contribute to the synthesis of polymers with specific properties. For instance, phenylacetylenes bearing amino groups, including dimethylamino variants, have been polymerized to study their solubility, induced circular dichroism, and potential for chirality assignment of carboxylic acids. This showcases the versatility of dimethylamino-substituted compounds in creating polymers for stereoselective applications (Yashima, Maeda, Matsushima, & Okamato, 1997).
Catalysis
In catalysis research, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been evaluated for their role in enhancing the cycloaddition of oxiranes and isocyanates. The study of tetraarylstibonium cations, including those with dimethylamino groups, highlights the impact of substituents on the catalyst's selectivity and reactivity, providing insights into the design of more efficient catalysts (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)11-4-6-12(7-5-11)15(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQRRQNYLYJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)N(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)
![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)
![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)
